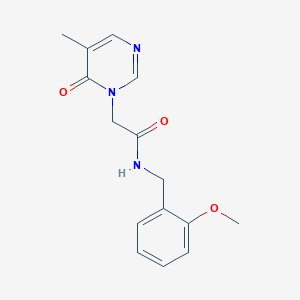

N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a methyl group at position 5 and a 2-methoxybenzyl group attached via the acetamide linker.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-7-16-10-18(15(11)20)9-14(19)17-8-12-5-3-4-6-13(12)21-2/h3-7,10H,8-9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQMXYHZAOHJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CC(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the Methoxybenzyl Group: The final step involves the alkylation of the acetamide intermediate with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-(5-methyl-6-hydroxypyrimidin-1(6H)-yl)acetamide.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives similar to N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have shown significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating effective antibacterial potential .

- Anticancer Properties : Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. Compounds with similar structural motifs have been shown to inhibit key signaling pathways involved in cancer progression .

- Antitubercular Activity : The compound has also been evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv. Active compounds were further assessed for their efficacy in vivo using mouse models, demonstrating potential as a treatment option for tuberculosis .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrimidine derivatives, including this compound, revealed significant anticancer activity against breast cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential use as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Screening

In another investigation, a library of acetamides was screened for antimicrobial activity. This compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria, supporting its development as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Structural Differences:

- Core Heterocycle: The target compound’s pyrimidinone (6-membered ring with two nitrogen atoms) differs from pyridazinone (6-membered ring with adjacent nitrogens, ) and pyridinone (6-membered ring with one nitrogen, ).

- Substituents: The 2-methoxybenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to halogenated aryl groups (e.g., 4-bromophenyl in AMC3) . The 5-methyl group on the pyrimidinone could reduce ring flexibility, favoring planar interactions with targets.

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

- Receptor Modulation : AMC3 () demonstrates activity as a formyl peptide receptor (FPR) modulator, suggesting the acetamide-heterocycle scaffold is critical for receptor engagement. The target compound’s methoxybenzyl group may improve selectivity over halogenated analogs .

- Enzyme Inhibition: Compound 2a () inhibits PRMT5 via its sulfonamide and dichloropyridazinone groups. The target compound lacks these moieties but may interact with enzymes via its pyrimidinone core .

- Antioxidant Potential: Coumarin-based acetamides () show antioxidant activity, but the pyrimidinone core’s electron-deficient nature may limit similar effects in the target compound .

Physicochemical and ADME Properties

- Lipophilicity : The 2-methoxybenzyl group likely increases logP compared to polar substituents (e.g., Compound 5.12’s thioether), improving blood-brain barrier penetration .

- Metabolic Stability : Methyl and methoxy groups are generally metabolically stable, whereas halogenated analogs (e.g., AMC3) may face slower clearance .

Biological Activity

N-(2-methoxybenzyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound characterized by a substituted pyrimidine ring linked to an acetamide group and a methoxybenzyl moiety. Despite its structural complexity, comprehensive biological activity data specific to this compound is limited. This article aims to collate existing research findings, potential biological activities, and relevant case studies regarding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2, with a molecular weight of approximately 244.29 g/mol. The presence of the pyrimidinone ring suggests potential interactions with various biological targets.

Potential Biological Activities

While specific studies on this compound are scarce, compounds with similar structures often exhibit notable biological activities, including:

- Anticonvulsant Activity : Research on related pyrimidine derivatives has shown potential anticonvulsant properties. For instance, derivatives containing pyrimidine rings have been evaluated for their efficacy in models of epilepsy, demonstrating varying degrees of effectiveness in seizure control .

- Antiviral Properties : Some pyrimidine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of HIV. The structural characteristics of this compound may suggest similar potential .

- Cytotoxicity : Compounds with a pyrimidinone structure have been investigated for selective cytotoxicity against cancer cells. The presence of the methoxybenzyl group may enhance the pharmacological profile by improving solubility and bioavailability .

Case Studies and Research Findings

- Anticonvulsant Screening : A study focused on synthesizing new N-phenylacetamide derivatives indicated that certain structural motifs within pyrimidine compounds are crucial for anticonvulsant activity. In vivo models showed that modifications in the amide group could significantly alter efficacy against induced seizures .

- Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinities of similar compounds to GABA receptors, which are critical in managing seizure disorders. These studies suggest that the cyclic amide fragment plays a significant role in enhancing anticonvulsant activity .

- Antiviral Activity Investigation : Research into related pyrimidinone derivatives has revealed their potential as selective cytotoxic agents against HIV-infected cells without affecting uninfected cells. This selectivity is crucial for developing targeted therapies .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.